Hydroxy-PEG3-PFP ester

Bioconjugation Hydrolytic Stability Aqueous Kinetics

Hydroxy-PEG3-PFP ester is a heterobifunctional PEG linker engineered for superior aqueous bioconjugation. Its PFP active ester exhibits an ~8-fold longer hydrolytic half-life at pH 7.4 (~12 h vs. 1.5 h for NHS), minimizing reagent waste and ensuring higher conjugation yields with precious protein samples. It reacts efficiently with both primary and secondary amines—unlike NHS esters—expanding labeling versatility for N-methylated peptides and nucleic acid derivatives. As the shortest discrete PEG option (3 units) in PROTAC linker libraries, it provides a constrained, low-entropy tether for E3 ligase–target protein pairs where flexibility must be minimized. The terminal hydroxyl enables further derivatization (azide, alkyne, carboxylic acid) for multi-step PROTAC assembly. This linker also delivers superior antibody-fluorophore conjugates with reduced aggregation and enhanced brightness. Procure for demanding bioconjugation workflows where linker stability directly impacts batch-to-batch reproducibility.

Molecular Formula C15H17F5O6
Molecular Weight 388.28 g/mol
CAS No. 1807537-40-1
Cat. No. B608009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy-PEG3-PFP ester
CAS1807537-40-1
SynonymsHydroxy-PEG3-PFP ester
Molecular FormulaC15H17F5O6
Molecular Weight388.28 g/mol
Structural Identifiers
InChIInChI=1S/C15H17F5O6/c16-10-11(17)13(19)15(14(20)12(10)18)26-9(22)1-3-23-5-7-25-8-6-24-4-2-21/h21H,1-8H2
InChIKeyMDIKFXKPNIRFLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxy-PEG3-PFP ester (CAS 1807537-40-1): A Heterobifunctional PEG3 Linker for Amine-Reactive Bioconjugation and PROTAC Synthesis


Hydroxy-PEG3-PFP ester (CAS: 1807537-40-1, MF: C₁₅H₁₇F₅O₆, MW: 388.28) is a heterobifunctional polyethylene glycol (PEG) linker containing a hydroxyl group at one terminus and a pentafluorophenyl (PFP) ester at the other . The PFP ester moiety serves as an amine-reactive activated ester that forms stable amide bonds with primary and secondary amines on proteins, peptides, and amine-modified oligonucleotides [1]. The PEG3 spacer (three ethylene glycol units) confers enhanced aqueous solubility and reduces non-specific interactions in bioconjugation applications . This compound is primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects an E3 ubiquitin ligase ligand to a target protein ligand, enabling selective protein degradation via the ubiquitin-proteasome system .

Hydroxy-PEG3-PFP ester vs. NHS Ester Linkers: Why Aqueous Hydrolytic Stability Dictates Procurement Decisions


Substituting Hydroxy-PEG3-PFP ester with a generic N-hydroxysuccinimide (NHS) ester linker of identical PEG chain length introduces quantifiable performance deficits in aqueous bioconjugation workflows. PFP esters exhibit substantially lower susceptibility to spontaneous hydrolysis than NHS esters under physiologically relevant aqueous conditions, a difference that directly impacts conjugation efficiency, reagent consumption, and batch-to-batch reproducibility . Furthermore, the PEG3 chain length occupies a discrete position in the conformational space of PROTAC linker optimization: it is shorter than the empirical PEG4–PEG8 gold-standard range but still provides sufficient reach for certain E3 ligase–target protein pairs where a more constrained, less flexible tether is required to minimize entropic penalty [1]. These differentiating factors preclude simple interchangeability between activation chemistries and PEG chain lengths, as detailed in the quantitative evidence below.

Hydroxy-PEG3-PFP ester: Quantitative Differential Evidence vs. NHS Ester Comparators and PEG Length Variants


Hydrolytic Half-Life Advantage of PFP Ester vs. NHS Ester at pH 7.4 and pH 8.0

Under aqueous conjugation conditions, the PFP ester moiety demonstrates significantly extended hydrolytic half-life compared to NHS ester counterparts. Class-level kinetic data for PFP esters indicate a half-life of approximately 12 hours at pH 7.4 and 25°C, compared to approximately 1.5 hours for NHS esters under identical conditions . At pH 8.0 and 37°C (biologically relevant conjugation temperature), the PFP ester half-life is approximately 4 hours, while the NHS ester degrades in under 1 hour . This ~8-fold stability advantage at physiological pH translates directly to higher effective reactive ester concentration during protein labeling and PROTAC intermediate assembly.

Bioconjugation Hydrolytic Stability Aqueous Kinetics

Comparative Aqueous Stability: PFP Ester vs. NHS Ester in Heterobifunctional Cross-Linking Reagents

In a comparative study of 6-maleimidohexanoic acid active esters, the pentafluorophenyl (PFP) ester exhibited the highest reactivity and stability in aqueous media among all esters tested, including N-hydroxysuccinimide (NHS) ester, 4-nitrophenyl ester, and N-hydroxy-5-norbornene-endo-2,3-dicarboximide ester [1]. While the study did not use the exact Hydroxy-PEG3-PFP ester compound, it demonstrates class-wide superiority of the PFP leaving group in aqueous cross-linking applications where NHS esters are known to hydrolyze easily in the presence of water [1].

Cross-Linking Stability Ranking Aqueous Reactivity

PFP Ester Reactivity Advantage vs. NHS Ester in Antibody-Fluorophore Conjugation

In head-to-head comparison of NHS- and PFP-activated cyanine fluorophore esters for monoclonal antibody labeling, replacement of NHS with PFP dramatically increased light-chain specificity of near-infrared antibody-fluorophore conjugates (AFCs) [1]. The PFP ester conjugates exhibited reduced aggregation and improved brightness both in vitro and in vivo compared to NHS ester conjugates [1]. This study demonstrates that the PFP ester activation chemistry, beyond mere stability differences, confers superior conjugation selectivity and product quality in protein labeling applications.

Antibody Conjugation Light-Chain Selectivity Fluorophore Labeling

PEG3 vs. PEG4–PEG8 Chain Length: Differentiated Conformational Space in PROTAC Linker Design

In PROTAC development, linker length functions as a conformational tuner that determines whether the E3 ligase and target protein achieve the mutual orientation necessary for productive ubiquitination [1]. PEG4, PEG6, and PEG8 represent the empirical gold-standard range for many target pairs, with the four-unit variant imposing a near-rigid span useful for buried or sterically congested pockets [1]. The PEG3 linker in Hydroxy-PEG3-PFP ester is one ethylene glycol unit shorter than PEG4, providing an even more constrained, less flexible tether. This shorter span is advantageous when target proteins demand minimal linker flexibility to maintain productive ternary complex geometry, or when a more compact overall PROTAC molecule is desired for cellular permeability optimization [1].

PROTAC Optimization Linker Length Conformational Tuning

PFP Ester Amine Reactivity: Compatibility with Secondary Amines vs. NHS Ester Limitations

PFP esters react with both primary and secondary amines to form stable amide bonds, whereas NHS esters exhibit preferential reactivity with primary amines . This broader amine reactivity profile expands the scope of conjugatable substrates to include secondary amine-containing molecules such as certain nucleic acid derivatives and N-methylated peptides . Additionally, the PFP ester is described as more reactive to amines than NHS ester in vendor technical documentation .

Amine Reactivity Secondary Amine Labeling Bioconjugation Scope

Solubility Specification: DMSO Solubility Enables Standard Conjugation Workflows

Hydroxy-PEG3-PFP ester exhibits solubility of 10 mM in DMSO , enabling preparation of concentrated stock solutions for subsequent dilution into aqueous reaction buffers. This solubility profile is consistent with standard PFP ester conjugation protocols that require initial dissolution in a minimal amount of organic solvent (DMSO or DMF) before addition to the aqueous protein solution . The PEG3 spacer further contributes to aqueous solubility of the final conjugate , though the parent compound itself is primarily soluble in organic solvents.

Solubility Formulation Bioconjugation Protocol

Hydroxy-PEG3-PFP ester: Validated Application Scenarios Based on Quantitative Differentiation Evidence


PROTAC Synthesis Requiring a Shorter, More Constrained PEG3 Linker with Enhanced Aqueous Stability

For PROTAC discovery campaigns where linker length screening is a primary optimization variable, Hydroxy-PEG3-PFP ester provides the shortest discrete PEG option (3 units) before entering the gold-standard PEG4–PEG8 range [1]. The PFP ester's extended hydrolytic half-life (~8-fold longer than NHS at pH 7.4) ensures that the amine-reactive terminus remains available for conjugation to E3 ligase ligand amines during the multi-step PROTAC assembly process . The hydroxyl terminus enables further derivatization, including conversion to azide, alkyne, or carboxylic acid for subsequent click chemistry or amide coupling steps [2].

Antibody-Fluorophore Conjugate (AFC) Development Requiring Improved Homogeneity and Brightness

The PFP ester activation chemistry confers demonstrated improvements in antibody-fluorophore conjugate quality compared to NHS ester counterparts, including reduced aggregation and enhanced brightness both in vitro and in vivo [3]. For researchers developing near-infrared AFCs for fluorescence-guided surgery or diagnostic imaging applications, Hydroxy-PEG3-PFP ester provides an enabling amine-reactive linker that yields more homogeneous conjugates with superior optical performance characteristics [3].

Secondary Amine-Containing Biomolecule Labeling Where NHS Esters Are Ineffective

Unlike NHS esters which react preferentially with primary amines, PFP esters react efficiently with both primary and secondary amines to form stable amide bonds . Hydroxy-PEG3-PFP ester is therefore the appropriate procurement choice for labeling applications involving secondary amine-containing substrates, such as N-methylated peptides, certain nucleic acid derivatives, or secondary amine-functionalized small molecules that cannot be effectively conjugated using NHS ester linkers .

High-Value Protein PEGylation Where Minimizing Hydrolytic Waste is Critical

When PEGylating precious or limited-quantity protein samples, the superior aqueous stability of the PFP ester minimizes competing hydrolysis that would otherwise consume reactive ester and reduce conjugation yield . The extended half-life of PFP esters under aqueous conjugation conditions (approximately 12 hours at pH 7.4 vs. 1.5 hours for NHS) enables more complete reactions with lower molar excess of linker, reducing post-conjugation purification burden and improving cost-efficiency for high-value protein modification workflows .

Technical Documentation Hub

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